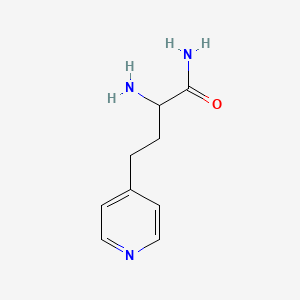
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two fluorine atoms, a hydroxyethyl group, and an amino group attached to a propanoate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-bromo-propanoate with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of ethyl 2,2-difluoro-3-((2-oxoethyl)amino)propanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate involves its interaction with specific molecular targets. The presence of the hydroxyethyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-3-amino-propanoate: Lacks the hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-methoxyethyl)amino)propanoate: Contains a methoxyethyl group instead of a hydroxyethyl group.
Ethyl 2,2-difluoro-3-((2-chloroethyl)amino)propanoate: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
Ethyl 2,2-difluoro-3-((2-hydroxyethyl)amino)propanoate is unique due to the presence of both fluorine atoms and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13F2NO3 |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H13F2NO3/c1-2-13-6(12)7(8,9)5-10-3-4-11/h10-11H,2-5H2,1H3 |
InChI Key |
YQAVIZFRVMGOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNCCO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)


![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)



